molecular formula C15H20BNO3 B2693520 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 1807699-60-0

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2693520
CAS RN: 1807699-60-0
M. Wt: 273.14
InChI Key: KOLPDBZPGKCFOP-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a compound used in scientific research for its potential biological and medicinal properties. This compound, also known as TMQ, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Antibacterial Activities

One of the key applications of this compound is in the synthesis of potent antibacterial agents. For example, it has been used as a precursor in the synthesis of enantiomers of temafloxacin hydrochloride, a broad-spectrum antimicrobial agent. The synthesis process involves the creation of compounds with a chiral center, which exhibit similar pharmacological profiles despite minor differences in in vivo antibacterial activities (Chu et al., 1991).

Organic Chemistry and Drug Design

The compound plays a critical role in the development of new drug molecules. For instance, it has been involved in the creation of 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines as part of the search for new indolizine derivatives. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, highlighting its utility in generating structurally diverse molecules for pharmaceutical research (Caira et al., 2014).

Suzuki Cross-Coupling Reaction

Another significant application is in the Suzuki cross-coupling reaction for introducing aryl and vinyl substituents into quinoline compounds. This methodology offers a straightforward and general procedure, exemplifying the compound's value in facilitating complex organic syntheses (Babudri et al., 2006).

Antidepressant Research

It has also found use in the synthesis of compounds for evaluating antidepressant-like actions. For instance, 7-O-ethylfangchinoline, a bisbenzylisoquinoline derivative, was studied for its potential antidepressant effects, indicating the broader pharmacological relevance of compounds synthesized using 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one (Sheng et al., 2015).

Novel Antibacterial Quinolines

The compound is instrumental in synthesizing novel quinolines with potent antibacterial activity against respiratory pathogens. This showcases its importance in developing new treatments for respiratory tract infections (Odagiri et al., 2013).

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(18)17-12(10)9-11/h5,7,9H,6,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPDBZPGKCFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

CAS RN

1807699-60-0
Record name 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
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